Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester 1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol is a triacylglycerol containing palmitic acid, stearic acid, and butyric acid at the sn-1, sn-2, and sn-3 positions, respectively. It has been used to determine the stereospecificity and typoselectivity of lipases.

Brand Name: Vulcanchem
CAS No.:
VCID: VC7829952
InChI: InChI=1S/C41H78O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C41H78O6
Molecular Weight: 667.1 g/mol

Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester

CAS No.:

Cat. No.: VC7829952

Molecular Formula: C41H78O6

Molecular Weight: 667.1 g/mol

* For research use only. Not for human or veterinary use.

Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester -

Specification

Molecular Formula C41H78O6
Molecular Weight 667.1 g/mol
IUPAC Name (1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) octadecanoate
Standard InChI InChI=1S/C41H78O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3
Standard InChI Key QDICJGWYEVKHJA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC

Introduction

Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester is a complex organic compound with the molecular formula C41H78O6. It is characterized by its unique structural features, which include long hydrocarbon chains and functional groups that contribute to its chemical behavior and potential applications in various scientific fields.

Key Characteristics:

  • Molecular Weight: 667.1 g/mol

  • Molecular Formula: C41H78O6

  • PubChem CID: 88396265

Structural Representation:

  • InChI: InChI=1S/C41H78O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3

  • InChIKey: QDICJGWYEVKHJA-UHFFFAOYSA-N

Synthesis and Applications

The synthesis of this compound typically involves esterification reactions between fatty acids and alcohols. It is not commonly found in nature but can be produced in laboratory settings or through industrial processes. Its unique structure makes it of interest in biochemistry and materials science.

Potential Applications:

  • Lipid Chemistry: Due to its classification as a fatty acid ester, it has potential uses in lipid chemistry.

  • Biochemical Applications: It can serve as a precursor for various biochemical applications.

  • Materials Science: Its structural features make it suitable for applications in materials science.

Research Findings and Future Directions

Research on this compound is ongoing, focusing on its interactions with biological membranes and its potential to affect membrane fluidity and permeability. Further studies are needed to fully explore its utility in various scientific fields.

Future Research Directions:

  • Biological Interactions: Investigating how the compound interacts with biological systems.

  • Materials Development: Exploring its applications in developing new materials with specific properties.

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